

Ibrexafungerp in vivo efficacy models for invasive candidiasis

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Compound Focus: Ibrexafungerp

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Introduction to Ibrexafungerp and Its Mechanism of Action

Ibrexafungerp (formerly SCY-078, MK-3118) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy. As a semi-synthetic derivative of enfumafungin, it forms the prototype of a novel antifungal class termed "**fungerp**" [1]. Approved for vulvovaginal candidiasis (VVC) in 2021 and recurrent VVC in 2022, its investigation for invasive candidiasis represents a crucial expansion of its clinical applications [2].

The compound's **unique mechanism** involves non-competitive inhibition of the β -(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall biosynthesis [1]. While both **ibrexafungerp** and echinocandins target this enzyme, they bind to distinct but partially overlapping sites: **ibrexafungerp** targets the **Rho1p regulatory subunit**, whereas echinocandins target the **Fks1p catalytic subunit** [2] [1]. This differential binding results in limited cross-resistance between these classes and maintains **ibrexafungerp**'s activity against many echinocandin-resistant strains [1].

In Vivo Efficacy Models for Invasive Candidiasis

Murine Model of *C. auris* Disseminated Candidiasis

Experimental Design and Protocol

- **Animal Model:** Immunosuppressed mice rendered neutropenic via cyclophosphamide administration [3]
- **Infection Model:** Intravenous infection with clinical *C. auris* isolate UTHSCSA DI17-46 [3]
- **Treatment Initiation:** 24 hours post-inoculation, mimicking clinically relevant delayed intervention [3]
- **Dosing Regimens:**
 - **Ibrexafungerp:** 20, 30, and 40 mg/kg orally twice daily [3]
 - Caspofungin control: 10 mg/kg intraperitoneally once daily [3]
 - Fluconazole control: 20 mg/kg orally once daily [3]
 - Vehicle control [3]
- **Treatment Duration:** 7 days [3]
- **Endpoint Assessments:** Survival monitoring through day 21 post-infection and kidney fungal burden quantification [3]

Key Efficacy Findings **Ibrexafungerp** demonstrated **dose-dependent efficacy** in the *C. auris* disseminated infection model. All dose levels provided significant survival advantage compared to vehicle control immediately post-treatment (day 8). The higher doses (30 and 40 mg/kg) maintained significant survival benefit through the study endpoint (day 21), with the 40 mg/kg group showing a strong trend toward improved survival ($P=0.0535$) [3].

Kidney fungal burden assessment revealed **significant reductions** in colony counts across all **ibrexafungerp** treatment groups compared to vehicle control. The 30 mg/kg and 40 mg/kg doses reduced fungal burden by $>1.5 \log_{10}$ CFU/g and $>2.5 \log_{10}$ CFU/g respectively compared to baseline levels at treatment initiation [3].

Table 1: In Vivo Efficacy of **Ibrexafungerp** Against *C. auris* in Murine Model

Treatment Group	Dose Regimen	Survival Advantage (Day 8)	Survival Advantage (Day 21)	Kidney Fungal Burden Reduction (Day 8)
Ibrexafungerp	20 mg/kg BID	Significant ($P \leq 0.02$)	Not significant	Significant
Ibrexafungerp	30 mg/kg BID	Significant ($P \leq 0.02$)	Significant ($P=0.037$)	$>1.5 \log_{10}$ CFU/g

Treatment Group	Dose Regimen	Survival Advantage (Day 8)	Survival Advantage (Day 21)	Kidney Fungal Burden Reduction (Day 8)
Ibrexafungerp	40 mg/kg BID	Significant (P≤0.02)	Trend (P=0.054)	>2.5 log ₁₀ CFU/g
Caspofungin	10 mg/kg QD	Significant (P=0.001)	Significant (P=0.001)	Not significant
Fluconazole	20 mg/kg QD	Not significant	Not significant	No reduction

Activity Against Echinocandin-Resistant *C. glabrata*

Emerging data for the second-generation fungerp SCY-247 demonstrates maintained activity against echinocandin-resistant *Candida glabrata* in both in vitro susceptibility testing and murine infection models [4]. This suggests a potential class effect for fungerp against resistant *Candida* species, though **ibrexafungerp**-specific data for this indication continues to accumulate.

Supporting In Vitro Susceptibility Data

The in vivo efficacy of **ibrexafungerp** is supported by comprehensive in vitro susceptibility testing across diverse *Candida* species.

Table 2: In Vitro Activity of **Ibrexafungerp** Against *Candida* Species [5]

Candida Species	Number of Isolates	Ibrexafungerp MIC Range (mg/L)	Modal MIC/MIC ₅₀ (mg/L)	Geometric Mean MIC (mg/L)
<i>C. albicans</i>	163	0.016-0.5	0.125/0.06	0.062
<i>C. parapsilosis</i>	108	0.03-≥8	0.5/0.5	0.274
<i>C. glabrata</i>	60	0.06-2	0.25/0.25	0.219

Candida Species	Number of Isolates	Ibrexafungerp MIC Range (mg/L)	Modal MIC/MIC ₅₀ (mg/L)	Geometric Mean MIC (mg/L)
C. tropicalis	40	0.06-≥8	0.5/0.5	0.517
C. krusei	29	0.25-2	1/1	0.866
C. orthopsilosis	20	0.5-4	4/2	1.732
C. auris	22	0.25-1	0.5/0.5	0.5

Ibrexafungerp demonstrates potent activity against contemporary European blood isolates, with non-wild-type phenotypes observed in only 3.7% (16/434) of isolates [5]. The drug maintains activity against fluconazole- and echinocandin-resistant isolates, highlighting its potential for treating multidrug-resistant infections [5].

Against *C. auris* specifically, **ibrexafungerp** MICs range from 0.25-2 µg/mL (MIC₅₀ and MIC₉₀ both 1 µg/mL) [3]. This consistent activity, even against isolates with elevated echinocandin MICs, underscores its potential utility in managing this emerging multidrug-resistant pathogen.

Pharmacokinetic and Pharmacodynamic Properties

Ibrexafungerp's favorable pharmacokinetic profile supports its efficacy in invasive candidiasis models:

- **Administration:** Oral bioavailability [1]
- **Key PK Parameters** (standard VVC dosing):
 - AUC₀₋₂₄: 6832 ng·h/mL (fasting), 9867 ng·h/mL (fed) [2]
 - Maximum concentration: 435 ng/mL (fasting), 629 ng/mL (fed) [2]
 - Time to maximum concentration: 4-6 hours [2]
 - Terminal half-life: 20-30 hours [2]
- **Metabolism:** Primarily via CYP3A4 [2]
- **Tissue Distribution:** Preferential distribution to vaginal tissue; enhanced activity at lower pH [2]

Experimental Protocol for Murine Disseminated Candidiasis Model

Animal Preparation and Infection

- **Immunosuppression:** Render mice neutropenic via intraperitoneal cyclophosphamide (150 mg/kg) 1 day before infection and 100 mg/kg 4 days post-infection [3]
- **Inoculum Preparation:** Grow *C. auris* or other *Candida* species in appropriate medium, harvest, wash, and resuspend in PBS [3]
- **Infection:** Administer inoculum (e.g., 10^7 CFU/mouse) via lateral tail vein injection [3]

Treatment Protocol

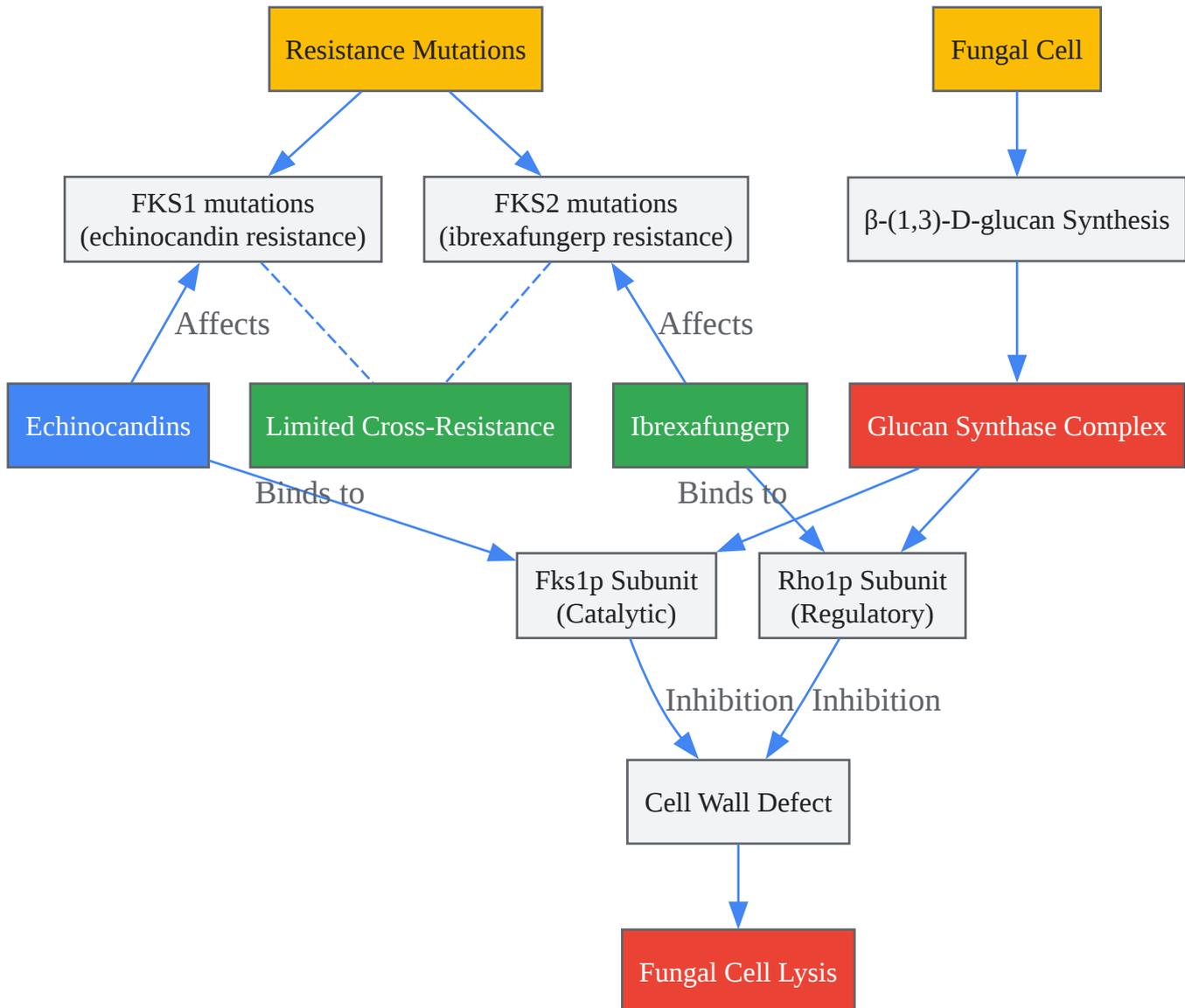
- **Treatment Initiation:** Begin dosing 24 hours post-infection [3]
- **Dosing Formulation:** Prepare **ibrexafungerp** in appropriate vehicle for oral administration [3]
- **Dosing Schedule:**
 - **ibrexafungerp:** Administer orally twice daily (approximately 12-hour intervals) [3]
 - **Comparator drugs:** Administer according to established protocols (e.g., caspofungin IP once daily) [3]
- **Treatment Duration:** Continue for 7 days [3]

Assessment Endpoints

- **Survival Monitoring:** Track survival twice daily through study endpoint (e.g., 21 days) [3]
- **Fungal Burden Assessment:**
 - Euthanize subsets of mice at predetermined timepoints [3]
 - Harvest kidneys aseptically and homogenize in sterile PBS [3]
 - Plate serial dilutions on appropriate agar media [3]
 - Enumerate colonies after 24-48 hours incubation [3]
- **Histopathological Analysis:** Optional histological examination of affected tissues [3]

Mechanism of Action and Resistance Considerations

The following diagram illustrates **ibrexafungerp**'s unique mechanism of action and its relationship to resistance development:



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Ibrexafungerp demonstrates a distinct resistance profile compared to echinocandins. While most FKS mutations conferring echinocandin resistance do not affect **ibrexafungerp** susceptibility, specific mutations (particularly in FKS2 of *C. glabrata*) can impact fungerp activity [1]. Deletion mutations FKS1 (F625del) and FKS2 (F659del) lead to 40-fold and >121-fold increases in MIC₅₀ respectively [1].

Conclusion and Research Applications

Ibrexafungerp represents a promising therapeutic option for invasive candidiasis, particularly for infections caused by multidrug-resistant pathogens like *C. auris* and echinocandin-resistant *C. glabrata*. The established murine model provides a robust platform for evaluating its efficacy against these challenging infections.

The **oral bioavailability** of **ibrexafungerp** differentiates it from echinocandins and offers potential for step-down therapy in invasive candidiasis, potentially reducing hospitalization durations and healthcare costs [1]. Its distinct binding site on the glucan synthase complex and activity against many echinocandin-resistant strains position it as a valuable addition to the antifungal armamentarium.

Future research directions should focus on:

- Optimization of dosing regimens for invasive candidiasis
- Evaluation in combination therapy approaches
- Investigation of efficacy in specific patient populations (e.g., immunocompromised hosts)
- Further exploration of its activity against rare *Candida* species with intrinsic resistance to current agents

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